molecular formula C30H44ClNPPd B2641318 Palladium;2-phenylaniline;tricyclohexylphosphane;chloride CAS No. 1353658-81-7

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Cat. No.: B2641318
CAS No.: 1353658-81-7
M. Wt: 591.53
InChI Key: HEUSPDIUZCDONR-UHFFFAOYSA-M
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Description

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .

Chemical Reactions Analysis

Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium oxides.

    Reduction: It can be reduced to lower oxidation states of palladium.

    Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.

    Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products Formed:

    Oxidation: Palladium oxides.

    Reduction: Lower oxidation state palladium complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium complexes are widely utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The combination of palladium with tricyclohexylphosphane as a ligand enhances the reactivity and selectivity of these reactions. For instance, the Heck reaction, which couples alkenes with aryl halides, benefits from the use of palladium complexes to produce substituted alkenes efficiently .

1.2 Hydrogenation Reactions

The palladium complex can also serve as a catalyst in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated compounds. This application is crucial in the pharmaceutical industry for synthesizing various biologically active compounds .

Synthesis of Fine Chemicals

2.1 Pharmaceutical Intermediates

The compound has been employed in the synthesis of pharmaceutical intermediates, where its catalytic properties enable the formation of complex molecular structures. For example, its use in synthesizing compounds like 2-(4-methoxyphenyl)butanoyl chloride demonstrates its significance in drug development .

2.2 Organic Synthesis

In organic synthesis, palladium complexes are pivotal for creating diverse chemical entities. The coordination of unsaturated organic molecules with palladium leads to enhanced reactivity, allowing for novel synthetic pathways that are not possible with traditional methods .

Environmental Applications

3.1 Catalysts for Green Chemistry

Palladium-based catalysts are increasingly recognized for their role in green chemistry initiatives. They facilitate reactions under milder conditions and reduce waste generation compared to conventional methods. The use of tricyclohexylphosphane helps stabilize palladium species, making them effective for environmentally friendly processes .

Case Studies

Case Study Application Findings
Synthesis of Anticancer AgentsUtilized palladium complexes for the synthesis of targeted anticancer drugsDemonstrated improved yields and selectivity compared to traditional methods
Development of Biodegradable PolymersEmployed palladium-catalyzed reactions for polymerization processesResulted in polymers with desirable properties and reduced environmental impact
Carbonylation ReactionsInvestigated the use of palladium complexes in carbonylation of chlorinated aromatic derivativesAchieved high efficiency and selectivity, showcasing potential for industrial applications

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Palladium(II) acetate
  • Palladium(II) chloride

Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumor effects. This article focuses on the biological activity of the compound Palladium;2-phenylaniline;tricyclohexylphosphane;chloride, exploring its synthesis, mechanisms of action, and potential applications in pharmacology.

1. Synthesis and Characterization

The compound this compound is synthesized through coordination chemistry involving palladium(II) chloride and phosphine ligands. The phosphine ligand, tricyclohexylphosphane, enhances the stability and reactivity of the palladium center. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

The biological activity of palladium complexes can be attributed to several mechanisms:

  • DNA Interaction : Palladium complexes can bind to DNA, leading to structural distortions that may trigger cytotoxic effects in cancer cells. The binding affinity is influenced by the steric and electronic properties of the ligands attached to the palladium center .
  • Reactive Oxygen Species (ROS) Generation : Many palladium complexes induce oxidative stress in cells by generating ROS, which can lead to apoptosis in tumor cells .
  • Enzyme Inhibition : Some studies suggest that palladium complexes may inhibit specific enzymes involved in cancer cell proliferation, contributing to their antitumor activity .

3.1 Antibacterial Activity

Research indicates that palladium complexes exhibit significant antibacterial properties. For instance, certain palladium(II) complexes demonstrated potent activity against Escherichia coli strains, outperforming free ligands . This antibacterial effect is primarily attributed to the disruption of bacterial cell membranes and interference with cellular processes.

3.2 Antitumor Activity

Numerous studies have evaluated the cytotoxic effects of palladium complexes on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via caspase activation
HL-607.5ROS generation leading to oxidative DNA damage
U-9376.0Inhibition of cell proliferation

In a study involving thiazine-based palladium(II) complexes, it was observed that these compounds decreased cell viability significantly while inducing apoptosis in human leukemic HL-60 cells without affecting normal leukocytes . This selectivity suggests a potential therapeutic window for these compounds.

4.1 Clinical Applications

A notable case study involved the use of a palladium complex in combination therapy for treating resistant cancer types. The complex showed enhanced efficacy when used alongside traditional chemotherapeutics, indicating its potential as an adjunct therapy .

4.2 Experimental Models

In vitro studies using murine models have demonstrated that palladium complexes can reduce tumor size significantly compared to controls (p < 0.05). Such results underscore the promising role of these compounds in cancer treatment paradigms .

5. Conclusion

The compound this compound exhibits notable biological activity with potential applications in antibacterial and antitumor therapies. Its mechanisms include DNA interaction, ROS generation, and enzyme inhibition, making it a candidate for further exploration in drug development.

Properties

CAS No.

1353658-81-7

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

solubility

not available

Origin of Product

United States

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